Reactive blue 34
Description
Properties
CAS No. |
12236-88-3 |
|---|---|
Molecular Formula |
C10H16N2O |
Origin of Product |
United States |
Scientific Research Applications
Textile Industry
Dyeing Processes
Reactive Blue 34 is extensively used to dye cotton and other cellulose-based fabrics due to its excellent affinity and color fastness properties. The dye forms covalent bonds with the fiber, ensuring durability and resistance to washing and light exposure.
Environmental Remediation
Bioremediation
Recent studies have investigated the use of biological systems to mitigate the environmental impact of this compound. For instance, research demonstrated that hairy root cultures from Helianthus annuus (sunflower) could effectively degrade this compound in aqueous solutions. The study reported a significant reduction in dye concentration through phytoremediation techniques, indicating potential for environmental applications in treating textile effluents .
Nanoparticle-Assisted Degradation
Another innovative approach involves the use of zero-valent copper nanoparticles for the degradation of this compound. Experimental results indicated that approximately 90% degradation was achieved within ten minutes under optimal conditions (acidic pH and elevated temperatures). This method showcases a promising avenue for rapid decolorization and mineralization of textile dyes .
Analytical Chemistry
Spectroscopic Analysis
this compound serves as a standard reference in spectroscopic studies due to its well-characterized absorption spectra. It is frequently employed in UV-Vis spectroscopy to assess dye degradation processes and evaluate the effectiveness of various remediation techniques.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
Anthraquinone dyes like RB4 undergo oxidative degradation via advanced oxidation processes (AOPs) or enzymatic pathways:
-
Zero-valent copper nanoparticles (nZVC) : RB4 degradation by nZVC follows second-order kinetics, achieving 90% degradation within 10 minutes under optimal conditions. The reaction is governed by Cu(I) species rather than hydroxyl radicals (∙OH), as confirmed by tert-butyl alcohol scavenging experiments .
-
Peroxidases : Enzymes like manganese peroxidase (MnP) and lignin peroxidase (LiP) catalyze RB4 breakdown. DyP-type peroxidases from Thanatephorus cucumeris induce decolorization via oxidative cleavage of the anthraquinone backbone .
Key Parameters Affecting Oxidation
| Parameter | Optimal Value | Degradation Efficiency |
|---|---|---|
| pH | 4–5 | >90% (nZVC) |
| Temperature | 30°C | 71% in 10 min |
| Catalyst Dose | 40 g/L | 99% (hairy roots) |
Reduction Reactions
Reductive pathways are less common but critical for breaking azo bonds or sulfonic groups:
-
Sodium dithionite : Reduces RB4 to leuco forms, altering chromophore properties. This reaction is pH-dependent, with maximum efficiency under alkaline conditions .
Substitution Reactions
Nucleophilic substitution occurs at reactive chlorotriazine groups in RB4 and RB5:
-
Hydrolysis : In aqueous media, hydroxyl groups replace chlorine atoms, forming non-reactive hydroxylated derivatives. This process is accelerated at pH > 7 .
RB4 Degradation by nZVC
-
Initial adsorption : RB4 molecules adsorb onto nZVC surfaces.
-
Oxidative cleavage : Cu(I) species mediate electron transfer, breaking conjugated bonds.
-
Mineralization : 45% Total Organic Carbon (TOC) reduction occurs, yielding small carboxylic acids (e.g., oxalic acid) and CO₂.
Enzymatic Degradation by Hairy Roots
-
Phytodegradation : Helianthus annuus hairy roots decolorize RB4 via peroxidases, producing intermediates detected via FTIR (loss of peaks at 3430 cm⁻¹ and 2132 cm⁻¹).
Kinetic Models
| Model | Equation | Applicability |
|---|---|---|
| Second-order | RB4/nZVC systems | |
| Pseudo-first-order | Low-concentration RB4 |
Activation Energy :
For RB4 degradation by nZVC, , indicating a chemically controlled process .
Environmental and Toxicological Outcomes
Comparison with Similar Compounds
Chemical Structure and Molecular Properties
Structural Insights :
- RB4 and RB74 are anthraquinone derivatives with sulfonic acid groups, enabling high solubility in water (e.g., RB74 dissolves up to 140 g/L at 50°C) .
- RB40 and RB104 incorporate metal complexes (bis-imine and copper, respectively), enhancing stability and fastness in textile applications .
- RB5 features a triazine core linked to aromatic sulfonic groups, contributing to its photocatalytic activity .
Key Industrial Metrics :
- RB74 synthesis achieves a chemical yield of 97.5% with a standard deviation of 0.525, highlighting process reliability .
- RB5 production costs vary by batch size, with bulk pricing at €444.10 per 100 g .
2.3.1. Textile Dyeing
- RB4 and RB74 : Used for cotton, viscose, and polyester blends. RB74 exhibits superior solubility, making it ideal for continuous dyeing and printing .
- RB40 : Delivers excellent fastness properties (lightfastness: 5–6 ISO, washfastness: 4–5 ISO) for wool and synthetic fibers .
2.3.2. Photocatalytic Activity
- RB5 and Reactive Blue 19: When paired with silver nanoparticles (AgNPs), achieve 54.9% and 65.1% dye discoloration, respectively, under visible light. Efficiency depends on nanoparticle size and capping agents .
Comparative Performance Table
Preparation Methods
Diazotization and Coupling Reactions
The synthesis begins with the diazotization of 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABASA) under acidic conditions. Nitrosation at 0–5°C using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) yields a diazonium salt, which is subsequently coupled with 1,5-dihydroxynaphthalene-3-sulfonic acid (DHNSA) in a pH-controlled environment.
Critical Parameters :
Table 1: Reaction Conditions for Diazotization-Coupling Steps
| Step | Reagent | Temperature (°C) | pH | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5 | <2.0 | 2 | 85–90 |
| Acid Coupling | DHNSA | 18–20 | 6.5 | 8 | 75–80 |
| Alkaline Coupling | Na₂CO₃ | 25 | 9.0 | 2 | 90–95 |
Triazination and Sulfonation
The intermediate product undergoes triazination with cyanuric chloride (C₃Cl₃N₃) in acetone-water mixtures. This step introduces reactive chlorine atoms, enabling covalent fixation to cellulose. Subsequent sulfonation with oleum (20% SO₃) enhances water solubility, achieving a degree of sulfonation (DS) of 2.5–3.0 per molecule.
Optimization Insights :
-
Solvent System : Acetone-water (3:1 v/v) reduces side reactions during triazination.
-
Sulfonation Time : Prolonged sulfonation (>6 hours) degrades the anthraquinone backbone, necessitating precise time control.
Industrial-Scale Manufacturing Techniques
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reproducibility and reduce energy consumption. A 2023 study demonstrated a 40% reduction in reaction time by utilizing microfluidic channels with in-line pH and temperature sensors.
Table 2: Batch vs. Continuous Flow Synthesis Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 12–14 hours | 6–8 hours |
| Yield | 78–82% | 85–88% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Waste Minimization Strategies
Post-synthesis, ion-exchange resins recover unreacted sulfonic acid derivatives, achieving 95% reagent recycling. Electrochemical treatment of wastewater reduces chemical oxygen demand (COD) by 70%, aligning with EU REACH regulations.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns resolves this compound (retention time: 12.3 minutes) from byproducts like dichlorotriazinyl analogs (retention time: 14.1 minutes). Industrial batches must maintain ≥98% purity for textile applications .
Q & A
Basic: What are the standard analytical methods for characterizing Reactive Blue 34's purity and structural integrity?
Methodological Answer:
Characterization typically involves a combination of spectroscopic and chromatographic techniques:
- UV-Vis Spectroscopy : To confirm absorbance maxima (e.g., λ~max~ at 590–610 nm for anthraquinone-based dyes like this compound) .
- FTIR Spectroscopy : To identify functional groups (e.g., sulfonic acid groups) and confirm covalent bonding in textile substrates .
- HPLC-MS : For purity analysis and detection of synthetic byproducts or degradation intermediates .
- Elemental Analysis (EA) : To verify stoichiometric ratios of C, H, N, and S .
Data Consistency : Cross-validate results with reference standards and report uncertainties (e.g., ±0.5% margin in EA) .
Advanced: How can researchers resolve contradictions in reported degradation pathways of this compound under photocatalytic conditions?
Methodological Answer:
Contradictions often arise from variations in experimental design:
- Variable Control : Standardize light intensity, catalyst loading (e.g., TiO~2~ vs. ZnO), and pH (3–11) to isolate degradation mechanisms .
- Intermediate Tracking : Use LC-QTOF-MS to identify transient species (e.g., hydroxylated anthraquinones) and compare with theoretical simulations (DFT) .
- Statistical Validation : Apply ANOVA to assess significance of observed differences in rate constants (e.g., k = 0.05–0.2 min⁻¹) across studies .
Critical Step : Replicate conflicting experiments with identical parameters and publish raw datasets for peer scrutiny .
Basic: What are the key considerations for designing a reproducible adsorption study of this compound onto biochar?
Methodological Answer:
- Material Characterization : Pre-treat biochar (e.g., HNO~3~ activation) and characterize surface area (BET), pore size, and functional groups (Boehm titration) .
- Isotherm Models : Compare Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surfaces) fits, reporting R² and χ² values .
- Kinetic Controls : Ensure agitation speed (100–200 rpm) and temperature (25±1°C) are consistent to avoid diffusion artifacts .
Data Reporting : Include raw equilibrium data and exclude outliers with justification (e.g., ±2σ criteria) .
Advanced: How can mechanistic studies differentiate between electron-transfer and radical-mediated pathways in this compound oxidation?
Methodological Answer:
- Probe Experiments : Use radical scavengers (e.g., tert-butanol for •OH, NaN~3~ for ^1O~2~) to quantify pathway contributions .
- EPR Spectroscopy : Detect radical signatures (e.g., DMPO-•OH adducts at g = 2.014) .
- Electrochemical Analysis : Measure redox potentials (e.g., E~HOMO~ = -5.2 eV) via cyclic voltammetry to infer electron-transfer feasibility .
Interpretation : Correlate scavenger effects with degradation efficiency losses (e.g., 40% reduction with tert-butanol indicates •OH dominance) .
Basic: What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?
Methodological Answer:
- Stepwise Detail : Specify reaction time (±5 min), temperature (±2°C), and molar ratios (e.g., 1:1.2 dye:reactive group) .
- Byproduct Reporting : Disclose side products (e.g., hydrolyzed dye forms) via HPLC retention times .
- Data Archiving : Publish NMR spectra (^1H, ^13C) and FTIR peaks in supplementary materials .
Ethical Note : Avoid verbatim reuse of methods from prior publications without novel optimization .
Advanced: How can researchers address variability in this compound’s photostability across different textile matrices?
Methodological Answer:
- Matrix-Specific Testing : Use standardized textile swatches (e.g., ISO 105-C06 for cotton vs. polyester) .
- Accelerated Aging : Expose samples to UV-B radiation (310 nm, 0.5 W/m²) and quantify colorfastness via CIELAB ΔE* values .
- Statistical Modeling : Apply multivariate regression to disentangle effects of fiber type, dye concentration, and mordant use .
Conflict Resolution : Reconcile discrepancies by comparing pretreatment methods (e.g., cationization) across studies .
Basic: How should toxicity assays for this compound degradation products be structured to meet regulatory standards?
Methodological Answer:
- Model Organisms : Use Daphnia magna (EC~50~) and Vibrio fischeri (Microtox®) for acute toxicity .
- Dose-Response Curves : Report LC~50~ values with 95% confidence intervals and negative controls .
- Metabolite Identification : Pair toxicity data with LC-MS profiles to link specific intermediates (e.g., sulfonated anthraquinones) to effects .
Transparency : Disclose any non-significant results (e.g., p > 0.05) to avoid publication bias .
Advanced: What computational strategies are effective for predicting this compound’s binding affinity to cellulose?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate dye-cellulose interactions in explicit solvent (e.g., water, 298 K) using AMBER or GROMACS .
- Docking Studies : Use AutoDock Vina to estimate binding energies (ΔG) for sulfonic acid groups and cellulose hydroxyls .
- Validation : Cross-check computational ΔG values (±1 kcal/mol) with experimental adsorption isotherms .
Data Sharing : Deposit simulation trajectories in public repositories (e.g., Zenodo) for peer validation .
Basic: How can researchers ensure ethical compliance when studying this compound’s environmental impact?
Methodological Answer:
- Waste Management : Neutralize acidic/alkaline dye solutions before disposal (e.g., pH 6–8) .
- Data Integrity : Avoid selective reporting; include all replicates, even those contradicting hypotheses .
- Citation Ethics : Attribute prior work on dye ecotoxicity (e.g., LC~50~ values for fish) accurately to prevent plagiarism .
Advanced: What integrative approaches reconcile discrepancies in this compound’s biodegradation efficiency across aerobic and anaerobic systems?
Methodological Answer:
- Meta-Analysis : Pool data from ≥10 studies, adjusting for variables like inoculum source (e.g., activated sludge vs. anaerobic digesters) .
- Kinetic Modeling : Compare first-order (k~aerobic~ = 0.12 d⁻¹) vs. Monod models (μ~max~ = 0.08 h⁻¹) to identify rate-limiting factors .
- Microbiome Profiling : Use 16S rRNA sequencing to link microbial consortia (e.g., Pseudomonas spp.) to degradation pathways .
Reproducibility : Share strain isolation protocols and sequencing primers in open-access formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
